3,6-bis(4-chloro-1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3,6-bis(4-chloro-1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis(4-chloro-1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired triazolo[3,4-b][1,3,4]thiadiazole ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3,6-bis(4-chloro-1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3,6-bis(4-chloro-1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis and malaria.
Mechanism of Action
The mechanism of action of 3,6-bis(4-chloro-1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes critical for the survival of pathogens, such as Mycobacterium tuberculosis. It may also interfere with DNA replication and repair mechanisms, leading to cell death in cancer cells. The presence of multiple heterocyclic rings allows for diverse interactions with biological macromolecules, enhancing its efficacy[3][3].
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazole derivatives: Compounds containing the pyrazole ring are known for their wide range of pharmacological properties.
Thiadiazole derivatives: These compounds are also studied for their antimicrobial and anticancer potential.
Uniqueness
3,6-bis(4-chloro-1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the combination of three different heterocyclic rings in its structure. This unique arrangement enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H8Cl2N8S |
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Molecular Weight |
355.2 g/mol |
IUPAC Name |
3,6-bis(4-chloro-2-methylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H8Cl2N8S/c1-19-7(5(12)3-14-19)9-16-17-11-21(9)18-10(22-11)8-6(13)4-15-20(8)2/h3-4H,1-2H3 |
InChI Key |
IBEMHPULRRPHEL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2=NN=C3N2N=C(S3)C4=C(C=NN4C)Cl |
Origin of Product |
United States |
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